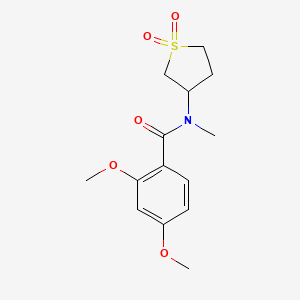![molecular formula C19H25N3O6 B2483292 methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 688773-62-8](/img/structure/B2483292.png)
methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Quinazolines, including methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate, are synthesized through several methods. One common approach involves the condensation of o-phenylenediamines with electrophilic reagents to form quinazoline derivatives, including benzimidazoles and quinoxalines, among others (Ibrahim, 2011). The synthesis can also include the use of polyhalogen derivatives as major starting materials for polysubstituted fluorescent quinazolines, which are important for fabricating materials for organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives plays a critical role in their biological activity and application in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials exhibit significant electroluminescent properties and are used in the fabrication of white OLEDs and red phosphorescent organic light-emitting diodes, highlighting the importance of structural analysis in the development of functional materials (Lipunova et al., 2018).
Chemical Reactions and Properties
Quinazolines undergo various chemical reactions that enhance their utility in different fields. For example, cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues are powerful strategies for constructing polyheterocyclic structures, demonstrating the synthetic versatility of quinazoline derivatives (Vaskevych et al., 2023). The synthesis and chemical transformation of quinazoline 3-oxides and their derivatives have also attracted attention due to their reactivity as intermediates in the synthesis of analogues and their ring-expanded derivatives (Mphahlele, 2022).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are essential for their application in medicinal chemistry and material science. Although specific details on the physical properties of methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate are not directly provided in the reviewed literature, the general understanding of quinazoline derivatives' physical properties is critical for their synthesis, storage, and application in various fields.
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including reactivity, chemical stability, and interaction with biological targets, are fundamental to their biological activity and pharmaceutical applications. Transition-metal-catalyzed reactions have streamlined the synthesis of quinazoline scaffolds, demonstrating the chemical versatility and potential for creating complex molecular structures with significant pharmacological activities (Tamatam et al., 2023).
Scientific Research Applications
Synthesis and Characterization
- Synthetic Routes and Advantages : Research has explored synthetic routes for quinazoline derivatives, highlighting advantages such as mild reaction conditions, easily obtained materials, and high yields. For instance, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839) demonstrated a simplified process with a total yield of 34.81% (Gong Ping, 2005).
- Antimicrobial Activity : Novel quinazoline carboxylic acids have been synthesized and evaluated for their antimicrobial properties, showing activity against gram-negative microorganisms and Staphylococcus aureus (H. Agui et al., 1977).
- Phosphodiesterase Inhibitors : Studies on quinazoline derivatives have identified compounds with potent and selective inhibitory activity against cyclic GMP phosphodiesterase (cGMP-PDE), which could have implications for cardiovascular disease treatments (Y. Takase et al., 1994).
Applications in Drug Discovery and Development
- Intermediate Compounds for Pharmaceuticals : Research has developed efficient syntheses for intermediate compounds useful in pharmaceuticals, such as the large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting its significance as an intermediate for active pharmaceutical ingredients (Markus Bänziger et al., 2000).
- Cytotoxic Constituents from Natural Sources : The discovery of cytotoxic constituents in Clausena lansium has led to the isolation of compounds with potential applications in cancer treatment, demonstrating the relevance of quinazoline derivatives in medicinal chemistry (H. Jiang et al., 2014).
properties
IUPAC Name |
methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-27-11-9-20-16(23)6-4-3-5-10-22-17(24)14-8-7-13(18(25)28-2)12-15(14)21-19(22)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWSAWAUMAGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

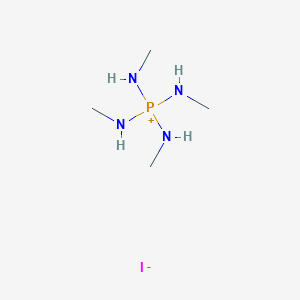
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)

![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)
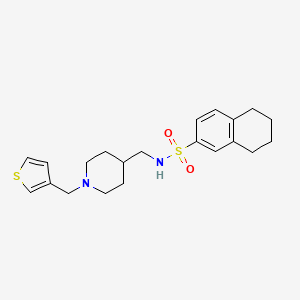
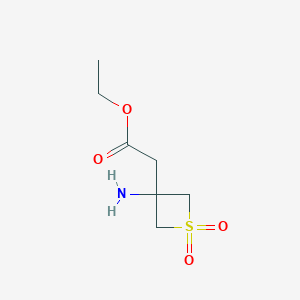
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2483222.png)
![4-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2483223.png)
![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2483226.png)
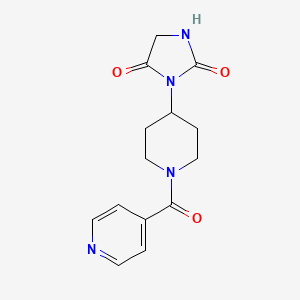
![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)
